molecular formula C17H24N2O5 B11830567 (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate

Cat. No.: B11830567
M. Wt: 336.4 g/mol
InChI Key: WRNISQVOSNYVLB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is a complex organic compound with a molecular formula of C16H22N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl (Cbz) as a protecting group for the amine function. The synthesis starts with the protection of the amino group using Cbz chloride, followed by coupling with methyl 3-methylbutanoate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)-3-methylbutanoate is unique due to its specific structural features, such as the benzyloxycarbonyl protecting group and the methylbutanoate ester.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoate

InChI

InChI=1S/C17H24N2O5/c1-12(2)15(16(21)23-4)18-14(20)10-19(3)17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1

InChI Key

WRNISQVOSNYVLB-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.